molecular formula C19H14N2O3 B14172995 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid CAS No. 924657-80-7

4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid

Cat. No.: B14172995
CAS No.: 924657-80-7
M. Wt: 318.3 g/mol
InChI Key: QDJLTIPEENHDRI-UHFFFAOYSA-N
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Description

4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid is a heterocyclic compound that features a unique fusion of furan and pyrazole rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the furo[3,2-c]pyrazole core through a cyclization reaction. This can be achieved by reacting hydrazines with ethyl acetoacetate, followed by a series of condensation and cyclization steps

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of water as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .

Scientific Research Applications

4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid is unique due to its fused furan-pyrazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

924657-80-7

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

4-(5-methyl-1-phenylfuro[3,2-c]pyrazol-3-yl)benzoic acid

InChI

InChI=1S/C19H14N2O3/c1-12-11-16-18(24-12)17(13-7-9-14(10-8-13)19(22)23)20-21(16)15-5-3-2-4-6-15/h2-11H,1H3,(H,22,23)

InChI Key

QDJLTIPEENHDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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